Amifampridine phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amifampridine phosphate involves the reaction of 3,4-diaminopyridine with phosphoric acid. The process typically includes dissolving 3,4-diaminopyridine in an alcoholic solvent, followed by the addition of a phosphoric acid solution. This reaction yields this compound in a crystalline form .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process ensures the production of high-purity this compound with minimal impurities. The crystalline form of the compound is achieved through controlled crystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Amifampridine phosphate primarily undergoes acetylation reactions. It is metabolized in the body to form 3-N-acetylamifampridine .
Common Reagents and Conditions: The acetylation reaction involves the use of acetylating agents under controlled conditions to ensure the formation of the desired acetylated product .
Major Products Formed: The major product formed from the acetylation of this compound is 3-N-acetylamifampridine .
Scientific Research Applications
Amifampridine phosphate has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used as a first-line symptomatic treatment for Lambert-Eaton myasthenic syndrome in both adults and pediatric patients. Clinical trials have demonstrated its efficacy in improving muscle strength and function in patients with this condition .
In addition to its medical applications, this compound is also used in research studies to investigate the mechanisms of neuromuscular transmission and the role of potassium channels in nerve function .
Mechanism of Action
Amifampridine phosphate exerts its effects by blocking voltage-gated potassium channels in nerve terminals. This action prolongs the duration of the action potential and increases the influx of calcium ions into the nerve endings. The increased calcium concentration enhances the release of acetylcholine, which stimulates muscle contraction at the neuromuscular junction .
Comparison with Similar Compounds
- 4-Aminopyridine
- 3,4-Diaminopyridine
Comparison: Amifampridine phosphate is unique in its ability to block voltage-gated potassium channels and enhance acetylcholine release. While similar compounds like 4-aminopyridine and 3,4-diaminopyridine also have potassium channel-blocking properties, this compound is specifically formulated as a phosphate salt, which provides greater stability and solubility .
Properties
IUPAC Name |
phosphoric acid;pyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.H3O4P/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H,7H2,(H2,6,8);(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAICRBBQCRKMPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N)N.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196254 | |
Record name | Amifampridine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-47-3 | |
Record name | Amifampridine phosphate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amifampridine phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40196254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphoric acid;pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMIFAMPRIDINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HF8FIN815 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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